N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .Physical and Chemical Properties Analysis
This includes properties like boiling point, melting point, solubility, stability, and reactivity .Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) focused on the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. This work is significant in understanding the molecular mechanisms of transcription regulation and potential therapeutic applications (Palanki et al., 2000).
Recovery of Palladium(II) from Complex Chloride Solutions
Ortet and Paiva (2015) explored the use of thioamide derivatives, including N-methyl-N-cyclohexyl-octanthioamide, in recovering Palladium(II) from chloride media. This application is crucial in the field of hydrometallurgy and recycling of precious metals (Ortet & Paiva, 2015).
Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks
Wang et al. (2016) researched the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. This study is relevant in the development of materials with specific gas adsorption and sensing properties (Wang et al., 2016).
Rotational Spectroscopy and Chemical Modeling of N-methylformamide
Belloche et al. (2017) conducted a study on N-methylformamide, focusing on its rotational spectrum and theoretical description. This research is significant for understanding molecular structures and their interstellar presence (Belloche et al., 2017).
Antimicrobial Agents
Chambhare et al. (2003) synthesized and evaluated N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds for their antibacterial and antimycobacterial activities. This research contributes to the development of new antimicrobial agents (Chambhare et al., 2003).
Antiproliferative Activity
Van Rensburg et al. (2017) investigated 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative properties against the phospholipase C enzyme, an important study in cancer research (Van Rensburg et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide interacts with sEH, inhibiting its function . The inhibition of sEH allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . This results in beneficial effects for the therapy of renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid . By maintaining high concentrations of epoxy fatty acids, the compound can influence various biochemical pathways, favoring therapeutic outcomes for certain diseases .
Pharmacokinetics
The major drawbacks of adamantyl-containing urea-based sEH inhibitors, which include N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide, are rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors involves mainly hydroxylation at the bridging and bridgehead positions of adamantane , and the rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the action of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide is the inhibition of sEH, leading to a high concentration of epoxy fatty acids . This can have therapeutic effects in the treatment of renal diseases, hypertension, and pain states .
Action Environment
The action, efficacy, and stability of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the rate of metabolism of the compound, which is a key factor in its action, is proportional to its lipophilicity . Therefore, factors that affect the lipophilicity of the compound, such as the presence of other lipophilic substances, could potentially influence its action and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has been found to interact with various enzymes and proteins . It has been synthesized as a potential inhibitor of human soluble epoxide hydrolase . The interactions of this compound with these biomolecules are crucial for its role in biochemical reactions.
Cellular Effects
Its potential as an inhibitor of human soluble epoxide hydrolase suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential as an inhibitor of human soluble epoxide hydrolase suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c17-16-7-11-4-12(8-16)6-15(5-11,9-16)10-18-14(19)13-2-1-3-20-13/h1-3,11-12H,4-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMPOLAGRXIPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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